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5-methyl-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B1597781
CAS No.: 59194-21-7
M. Wt: 172.23 g/mol
InChI Key: NEENRPZEBOLMTI-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) and Pyrrole (B145914) Frameworks in Heterocyclic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are fundamental components in the synthesis of a vast range of organic compounds. researchgate.net The amino group attached to the aromatic ring in anilines is a key functional group that can be readily modified, making these compounds versatile precursors for pharmaceuticals, dyes, and polymers. researchgate.net N-substituted anilines, where a substituent replaces one of the hydrogens on the amino group, are particularly important as they offer a route to more complex molecular architectures with tailored electronic and steric properties. chemenu.comresearchgate.net The nitrogen atom's lone pair of electrons can participate in the aromatic system, influencing the reactivity of the benzene (B151609) ring, or act as a nucleophile in various chemical transformations. sinfoobiotech.com

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is another cornerstone of heterocyclic chemistry. beilstein-journals.org This motif is a core component of many natural products essential for life, such as heme in hemoglobin and chlorophyll (B73375) in plants. nist.govrsc.org Pyrrole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a significant focus in medicinal chemistry. rsc.orgchemicalbook.comresearchgate.netdoi.orgnih.gov The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, allowing for its functionalization and incorporation into larger, more complex molecules. beilstein-journals.org

Contextualization of 5-Methyl-2-(1H-pyrrol-1-yl)aniline within Advanced Organic Synthesis

This compound is a bifunctional molecule that combines the structural features of both an aniline and a pyrrole. This unique arrangement, where the pyrrole ring is directly attached to the nitrogen atom of the aniline moiety at the 2-position, and a methyl group is present at the 5-position of the aniline ring, makes it a valuable intermediate in advanced organic synthesis.

The primary application of This compound is as a precursor for the synthesis of more complex heterocyclic systems, most notably pyrrolo[1,2-a]quinoxalines. rsc.org These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The aniline portion of the molecule provides a reactive site for cyclization reactions, while the pyrrole and methyl-substituted benzene ring can be further functionalized to modulate the properties of the final product.

Historical Development and Emerging Research Trajectories of Related Pyrrolyl-Aniline Systems

The synthesis of pyrroles has a rich history, with several named reactions developed in the late 19th century still in use today. The Paal-Knorr synthesis, first reported in 1884, is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). rsc.org This reaction has been adapted over the years to synthesize a wide variety of substituted pyrroles, including N-arylpyrroles. chemicalbook.comresearchgate.net Other classical methods include the Hantzsch pyrrole synthesis. nih.gov

The development of synthetic routes to pyrrolyl-aniline systems is an extension of this long-standing interest in pyrrole chemistry. Early methods often involved multi-step sequences. A general and efficient modern approach for the preparation of 2-(1H-pyrrol-1-yl)anilines involves a two-step process. First, a substituted 2-nitroaniline (B44862) is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid. The resulting 1-(nitrophenyl)-1H-pyrrole is then reduced, typically using iron powder and ammonium (B1175870) chloride, to yield the desired 2-(1H-pyrrol-1-yl)aniline derivative. rsc.org

Emerging research in this area focuses on the development of more efficient and environmentally friendly synthetic methods, such as one-pot reactions and the use of novel catalysts. Furthermore, there is growing interest in exploring the applications of pyrrolyl-aniline derivatives in materials science, particularly in the development of conducting polymers and functional dyes. The ability to tune the electronic properties of these molecules through substitution on both the aniline and pyrrole rings makes them attractive candidates for these applications.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂ nih.gov
Molecular Weight 172.23 g/mol nih.gov
CAS Number 59194-21-7 chemenu.comsinfoobiotech.combeilstein-journals.orgscbt.com
Appearance Not explicitly stated, likely a solid
Solubility Not explicitly stated

Detailed Research Findings

A general synthetic procedure for 2-(1H-pyrrol-1-yl)anilines involves the reaction of a substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran, followed by reduction of the nitro group. rsc.org For the synthesis of This compound , the starting material would be 4-methyl-2-nitroaniline.

The resulting compound can be characterized by various spectroscopic methods. Based on the data for a similar compound, 4-methyl-2-(1H-pyrrol-1-yl)aniline, the expected spectroscopic features for This compound are as follows:

Spectroscopic Data (Inferred)

Technique Expected Data
¹H NMR (CDCl₃) Signals corresponding to the methyl protons (singlet, ~2.3 ppm), aromatic protons on the aniline ring (multiplets), pyrrole protons (multiplets), and the amine protons (broad singlet).
¹³C NMR (CDCl₃) Resonances for the methyl carbon, aromatic carbons of the aniline and pyrrole rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

This data is inferred from the reported data for 4-methyl-2-(1H-pyrrol-1-yl)aniline: ¹H NMR (400 MHz, CDCl₃): δ = 7.00-6.95 (m, 2H), 6.80 (t, J = 2.2 Hz, 2H), 6.59-6.57 (m, 1H), 6.32 (t, J = 2.0Hz, 2H), 3.61 (s, 2H), 2.29 (s, 3H); ¹³C NMR (100 MHz, CDCl₃): δ = 141.86, 138.62, 126.98, 125.27, 121.86, 119.20, 116.60, 109.24, 21.20; HRMS calcd for C₁₁H₁₂N₂ [(M+H)⁺]: 173.1073; found, 173.1081. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B1597781 5-methyl-2-(1H-pyrrol-1-yl)aniline CAS No. 59194-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEENRPZEBOLMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380253
Record name 5-methyl-2-(1H-pyrrol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59194-21-7
Record name 5-Methyl-2-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59194-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-2-(1H-pyrrol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches for 5 Methyl 2 1h Pyrrol 1 Yl Aniline

Pioneering Synthetic Routes for 2-(1H-Pyrrol-1-yl)aniline Parent Structures

The creation of the foundational 2-(1H-pyrrol-1-yl)aniline structure is a critical first step. Several methodologies have been developed, primarily focusing on the formation of the pyrrole (B145914) ring by reacting an aniline (B41778) derivative with a 1,4-dicarbonyl compound or its equivalent.

Modified Literature Procedures for Pyrrolyl-Aniline Scaffold Construction

The Paal-Knorr pyrrole synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines, serves as a cornerstone for constructing the pyrrolyl-aniline scaffold. alfa-chemistry.comwikipedia.orgrgmcet.edu.in This reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The use of an excess of the primary amine or ammonia (B1221849) is common to drive the reaction towards the desired pyrrole. organic-chemistry.org While effective, traditional Paal-Knorr conditions can be harsh, often requiring prolonged heating in acid, which may not be suitable for sensitive substrates. rgmcet.edu.in

To address these limitations, numerous modifications have been developed. Microwave-assisted Clauson-Kaas synthesis has emerged as a greener and more efficient alternative, significantly reducing reaction times. arkat-usa.org This method can be carried out using acetic acid or even water as the solvent, often without the need for additional catalysts. arkat-usa.org Various catalysts, including metal triflates and Fe+-montmorillonite, have also been employed to promote the condensation at milder conditions, such as room temperature. rgmcet.edu.in

The Clauson-Kaas reaction, which utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate, is another widely used method for synthesizing N-substituted pyrroles. nih.govbeilstein-journals.orgchem-station.com This reaction is acid-catalyzed and has been adapted for a broad range of amines. beilstein-journals.org Greener protocols for the Clauson-Kaas reaction have been developed using catalysts like zinc triflate in solvent-free conditions or deep eutectic solvents. beilstein-journals.org

Utilization of 2-Nitroaniline (B44862) and 2,5-Dimethoxytetrahydrofuran (B146720) in Pyrrole Annulation

A common and effective strategy for synthesizing the 2-(1H-pyrrol-1-yl)aniline scaffold involves the reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran, a stable and easily handled precursor to the reactive 1,4-dicarbonyl species. nih.gov This approach, a variation of the Paal-Knorr or Clauson-Kaas synthesis, first forms the nitrophenyl-substituted pyrrole. rsc.org The reaction is typically catalyzed by an acid.

Reductive Steps in Pyrrolyl-Aniline Synthesis (e.g., Iron Powder/Ammonium (B1175870) Chloride Reduction)

The reduction of the nitro group in the intermediate, 1-(2-nitrophenyl)-1H-pyrrole, is a key transformation. A widely used and cost-effective method for this reduction is the use of iron powder in the presence of an acid or an ammonium salt like ammonium chloride. commonorganicchemistry.comgoogle.comgoogle.com The Béchamp reduction, which uses iron and hydrochloric acid, is a classic method for reducing aromatic nitro compounds. researchgate.net The use of iron and ammonium chloride in a solvent mixture like ethanol (B145695)/water is a common and milder alternative. researchgate.netechemi.com This system is effective for a variety of nitroarenes and offers good functional group tolerance. commonorganicchemistry.com

The general mechanism involves the oxidation of metallic iron to ferrous or ferric ions, with the electrons being transferred to the nitro group. The presence of a proton source, such as the mildly acidic ammonium chloride solution, facilitates the reduction process. researchgate.net

Alternatively, catalytic hydrogenation offers a cleaner, albeit often more expensive, method for nitro group reduction. researchgate.net Heterogeneous catalysts, such as cobalt-based systems, have been developed for the cascade synthesis of pyrroles directly from nitroarenes, combining the reduction and pyrrole formation in a single pot. nih.gov

Targeted Synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)aniline

The synthesis of the specific target molecule, this compound, requires careful consideration of regioselectivity to ensure the methyl group is introduced at the desired position on the aniline ring.

Regioselective Functionalization Strategies

Introducing a methyl group onto the 2-(1H-pyrrol-1-yl)aniline backbone requires regioselective control. Direct methylation of the parent aniline is often challenging due to the potential for multiple products (N-methylation and methylation at various ring positions). Therefore, a more strategic approach is to start with a precursor that already contains the methyl group in the desired position.

Precursor Design and Methyl Group Incorporation

The most straightforward and reliable method for synthesizing this compound is to begin with a commercially available or readily synthesized methylated precursor. The ideal starting material is 5-methyl-2-nitroaniline (B1293789) . chemsynthesis.comsigmaaldrich.comsigmaaldrich.com This compound has the methyl and nitro groups in the correct relative positions.

The synthesis would then follow the established route for the parent compound:

Pyrrole Formation: Reaction of 5-methyl-2-nitroaniline with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form 1-(5-methyl-2-nitrophenyl)-1H-pyrrole.

Nitro Group Reduction: Subsequent reduction of the nitro group using methods like iron powder and ammonium chloride to yield the final product, this compound.

This precursor-based approach ensures the unambiguous placement of the methyl group, avoiding complex and often low-yielding regioselective functionalization steps on the aniline ring.

Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(1H-Pyrrol-1-yl)aniline6025-60-1C10H10N2158.2097.0 - 101.0
5-Methyl-2-nitroaniline578-46-1C7H8N2O2152.15110-111
2,5-Dimethoxytetrahydrofuran696-59-3C6H12O3132.16-
2-Nitroaniline88-74-4C6H6N2O2138.1271.5
Iron Powder7439-89-6Fe55.8451538
Ammonium Chloride12125-02-9NH4Cl53.49338

Catalytic Approaches in Pyrrolyl-Aniline Synthesis

Catalysis offers a powerful toolkit to enhance the efficiency, selectivity, and sustainability of chemical transformations. In the context of synthesizing pyrrole-containing anilines, various catalytic systems have been developed, ranging from metal-based catalysts to organocatalysts and heterogeneous systems. These approaches often aim to construct the pyrrole ring or to facilitate the key bond-forming reactions in a more controlled and efficient manner than traditional stoichiometric methods.

Metal-Catalyzed Cyclization Reactions

Metal catalysts have proven to be particularly effective in promoting the formation of pyrrole rings through various mechanistic pathways. These methods often involve the activation of substrates and the facilitation of bond formations that would otherwise require harsh reaction conditions.

Gold-Catalyzed Methodologies

Gold catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of heterocycles. acs.org Cationic gold catalysts can activate alkynes, facilitating nucleophilic attack and subsequent cyclization reactions. rsc.orgacs.org A notable gold-catalyzed three-component reaction has been developed for the synthesis of substituted anilines, which involves a domino reaction sequence. rsc.org This process sequentially activates two different alkynes, leading to the formation of a pyrrole intermediate followed by a Diels-Alder reaction. rsc.org This modular approach allows for the synthesis of a variety of substituted anilines. rsc.org While not explicitly detailed for this compound, the principles of this methodology could be adapted for its synthesis.

Another example of gold-catalyzed pyrrole synthesis involves the reaction of β-enaminones with terminal alkynes in the presence of a gold(III) complex. nih.gov This reaction proceeds through the generation of a gold(III) intermediate, which then undergoes reductive coupling to yield a 2-alkynyl-β-enamino ester that subsequently cyclizes. nih.gov

Iron-Catalyzed Transfer Hydrogenation

Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metal catalysts. rsc.org Iron-catalyzed reactions have been successfully applied to the synthesis of pyrroles, often showcasing high efficiency and broad functional group tolerance. rsc.orgnih.gov A significant advancement is the cascade synthesis of pyrroles from nitroarenes using a homogeneous iron catalyst. rsc.org This process combines an initial transfer hydrogenation of the nitro group to an amine, followed by an acid-catalyzed Paal-Knorr condensation. rsc.org Both formic acid and molecular hydrogen can serve as green reductants in this sequence. rsc.org This methodology has been successfully applied to the one-pot synthesis of bioactive agents. rsc.org

An alternative iron-catalyzed approach involves the use of a well-defined, air-stable molecular iron(0) complex for the synthesis of substituted pyrroles. nih.gov This method is noted for its broad applicability and tolerance of various functional groups. nih.gov The proposed mechanism involves a hydrogen autotransfer process followed by a second oxidation and intramolecular dehydrative condensation to form the pyrrole ring. nih.gov

Brønsted Acid Catalysis in Related Systems

Brønsted acids can effectively catalyze the synthesis of pyrrole derivatives. For instance, triflic acid (TfOH) has been used to promote the N-H insertion between anilines and α-diazoacetates, providing a direct route to α-amino esters which are precursors for various transformations. matilda.science Another example involves the use of a Brønsted acid to catalyze the reaction of α-hydroxy silyl (B83357) enol ethers with silylenolates and primary amines to form pyrrole-derived compounds. nih.gov In this reaction, the Brønsted acid facilitates the formation of a key γ-keto silyl enol ether intermediate. nih.gov Furthermore, Brønsted acids like p-toluenesulfonic acid monohydrate (p-TsOH·H2O) have been shown to efficiently promote cascade reactions involving pyrroles to form more complex fused heterocyclic systems.

Heterogeneous Catalysis (e.g., MIL-53(Al)) for Pyrrole Synthesis

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. nih.gov Metal-Organic Frameworks (MOFs), such as MIL-53(Al), have emerged as promising heterogeneous catalysts in various organic transformations. rsc.orgresearchgate.net MIL-53(Al) possesses both Brønsted and Lewis acid sites, making it an effective catalyst for reactions like the Paal-Knorr synthesis of pyrroles. rsc.orgresearchgate.net

A highly efficient method for synthesizing pyrroles using MIL-53(Al) as a catalyst has been developed under solvent-free sonication conditions. rsc.orgrsc.org This approach offers high yields, a broad substrate scope, and short reaction times without the need for additional additives or volatile organic solvents. rsc.orgrsc.orgwilddata.cn The MIL-53(Al) catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity. rsc.orgrsc.org The reaction is believed to proceed through the Lewis acid sites of the catalyst. rsc.orgresearchgate.net Other solid acid catalysts, such as H-form zeolite-Y, have also been employed for the direct condensation of anilines with bioderived furans to produce N-substituted pyrroles. researchgate.netaminer.org

Green Chemistry Considerations and Atom Economy in Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize waste, reduce energy consumption, and use less hazardous substances. semanticscholar.orgingentaconnect.com Catalysis is a cornerstone of green chemistry, as it can lead to more efficient and selective processes. rsc.org

Key Green Chemistry Aspects in Pyrrole Synthesis:

Green Chemistry PrincipleApplication in Pyrrole Synthesis
Catalysis The use of metal, Brønsted acid, and heterogeneous catalysts enhances reaction rates and selectivity, often under milder conditions. semanticscholar.orgrsc.org
Use of Safer Solvents/Solvent-Free Conditions Methodologies have been developed that utilize less volatile and more environmentally benign solvents like lactic acid or even proceed under solvent-free conditions, particularly with heterogeneous catalysts like MIL-53(Al). semanticscholar.orgrsc.orgrsc.org
Use of Renewable Feedstocks The synthesis of pyrroles from biomass-derived furans represents a sustainable approach to generating these valuable heterocycles. researchgate.netaminer.org
Energy Efficiency The use of microwave or ultrasound irradiation can accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption. semanticscholar.orgingentaconnect.com

Atom economy is a key metric for evaluating the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. scranton.edu Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less atom-economical. scranton.edu

In the context of synthesizing this compound, a Paal-Knorr type condensation between 4-methyl-1,2-phenylenediamine and a 1,4-dicarbonyl compound would, in theory, have a high atom economy, with water being the only byproduct. Cascade or domino reactions that form multiple bonds in a single operation are also generally more atom-economical. researcher.life The selection of synthetic strategies that maximize atom economy is a critical aspect of modern, sustainable chemical synthesis. primescholars.com

Exploration of Chemical Reactivity and Transformation Pathways of 5 Methyl 2 1h Pyrrol 1 Yl Aniline

Fundamental Reactivity of the Aniline (B41778) Moiety

Nucleophilic Characteristics of the Amino Group

The primary amino group (-NH2) on the aniline ring is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows 5-methyl-2-(1H-pyrrol-1-yl)aniline to participate in a variety of reactions. In protic solvents, the amino group can be protonated, but it readily engages in nucleophilic substitution reactions. For instance, it can react with electrophilic partners in base-catalyzed reactions. The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring.

The nucleophilic character of anilines is fundamental to many synthetic transformations. While specific studies on this compound are not extensively detailed in the provided results, the general principles of aniline reactivity apply. For example, anilines are known to participate in nucleophilic aromatic substitution reactions, where they displace leaving groups on activated aromatic systems. rsc.org

Electrophilic Substitution Reactions on the Aniline Ring

The aniline ring is activated towards electrophilic substitution due to the electron-donating nature of the amino group. The methyl group at the 5-position further enhances this activation. The directing effect of the amino and methyl groups would typically guide incoming electrophiles to the ortho and para positions. However, the presence of the bulky pyrrole (B145914) group at the 2-position sterically hinders attack at the adjacent 3-position. Consequently, electrophilic substitution is most likely to occur at the 4- and 6-positions of the aniline ring.

Intrinsic Reactivity of the Pyrrole Substructure

The pyrrole ring, a five-membered aromatic heterocycle, possesses its own distinct reactivity that significantly influences the behavior of the entire molecule.

Electron-Rich Nature of the Pyrrole Ring

Pyrrole is considered an electron-rich aromatic system. quora.com This is because the nitrogen atom contributes its lone pair of electrons to the π-system to achieve a stable aromatic sextet of six π-electrons distributed over the five-membered ring. libretexts.org As a result, the carbon atoms of the pyrrole ring are more electron-rich and thus more nucleophilic than those in benzene (B151609). libretexts.org This heightened electron density makes the pyrrole ring highly susceptible to electrophilic attack. quora.comonlineorganicchemistrytutor.com

Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 and C5 positions (α-positions) because the intermediate carbocation formed during the reaction is better stabilized by resonance (three resonance structures) compared to attack at the C3 and C4 positions (β-positions), which results in an intermediate with only two resonance structures. quora.comchemzipper.com In the case of this compound, the pyrrole nitrogen is attached to the aniline ring, leaving the C2', C3', C4', and C5' positions of the pyrrole ring available for reaction.

Influence of the Pyrrole Nitrogen on Overall Reactivity

The nitrogen atom within the pyrrole ring plays a crucial role in its aromaticity and reactivity. Unlike the basic nitrogen in pyridine, the lone pair of the pyrrole nitrogen is delocalized within the aromatic π-system. quora.comlibretexts.org This delocalization reduces the basicity and nucleophilicity of the nitrogen atom itself. libretexts.org Consequently, protonation or reaction at the pyrrole nitrogen would disrupt the aromaticity of the ring, which is energetically unfavorable. libretexts.org

Cascade and Cyclocondensation Reactions

The dual reactivity of the aniline and pyrrole moieties in this compound makes it an excellent substrate for cascade and cyclocondensation reactions, leading to the formation of complex heterocyclic systems.

One notable example is the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides. rsc.orgresearchgate.net This reaction proceeds through a domino sequence involving C-C bond cleavage and the formation of new C-C and C-N bonds to construct pyrrolo[1,2-a]quinoxalines. rsc.orgresearchgate.net Mechanistic studies suggest the involvement of alkyl radical species in this cascade process. rsc.orgresearchgate.net This transformation highlights how the inherent reactivity of the starting material can be harnessed to build intricate molecular architectures in a single pot.

Furthermore, anilines and pyrroles are known to participate in aniline-promoted cyclization-replacement cascade reactions with various carbonic nucleophiles. nih.gov While not specific to this compound, this type of reaction demonstrates the potential for the amino group to act as an internal catalyst or promoter for cyclization events involving the pyrrole ring or other functional groups.

The synthesis of various substituted pyrroles can also be achieved through cascade reactions, such as the silver-catalyzed [4+1C] insertion cascade of enaminones with carbenes. researchgate.net This indicates the broad utility of cascade strategies in synthesizing and modifying pyrrole-containing compounds.

Reaction Type Reactants Catalyst/Conditions Product Key Features
Oxidative Cyclization2-(1H-pyrrol-1-yl)anilines, Alkylsilyl PeroxidesCu(II)Pyrrolo[1,2-a]quinoxalinesDomino reaction, C-C and C-N bond formation rsc.orgresearchgate.net
Cyclization-Replacement Cascade2-Hydroxycinnamaldehydes, Carbonic Nucleophiles (e.g., pyrroles)Aniline2-Substituted 2H-chromenesIn situ formation of N,O-acetals, C-C bond formation nih.gov
[4+1C] Insert CascadeEnaminones, CarbenesAgOTfMultisubstituted PyrrolesC-C bond insertion, cyclization, quora.comrsc.org-shift researchgate.net

Formation of Fused Heterocyclic Systems: Pyrrolo[1,2-a]quinoxalines

A significant aspect of the reactivity of this compound is its role as a precursor in the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.netresearchgate.netnih.govrsc.org This class of tricyclic scaffolds is of considerable interest due to its diverse pharmacological activities. researchgate.net The formation of these fused systems can be achieved through several synthetic strategies.

One common approach involves the condensation of 2-(1H-pyrrol-1-yl)anilines with aldehydes. researchgate.netnih.gov For instance, the reaction of this compound with various aldehydes in the presence of acetic acid in ethanol (B145695) can afford the corresponding pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov A notable method for this transformation is the Pictet-Spengler condensation. unisi.it This reaction can be catalyzed by agents like p-dodecylbenzene sulphonic acid (p-DBSA) in mild solvents, offering an efficient route to these heterocyclic systems. unisi.it

Another strategy for synthesizing pyrrolo[1,2-a]quinoxalines from this compound involves the use of N-(2-acylaminophenyl)pyrroles, which readily cyclize to form the desired quinoxaline (B1680401) structure. rsc.org

The table below summarizes various synthetic approaches to Pyrrolo[1,2-a]quinoxalines.

Starting MaterialReagentsCatalystProductReference
This compoundAldehydesAcetic AcidPyrrolo[1,2-a]quinoxalines nih.gov
2-(1H-pyrrol-1-yl)anilineAldehydesp-DBSA4,5-dihydropyrrolo[1,2-a]quinoxalines unisi.it
N-(2-Acylaminophenyl)pyrroles--Pyrrolo[1,2-a]quinoxalines rsc.org

Oxidative Cyclization Reactions

Oxidative cyclization represents a key transformation pathway for this compound, enabling the construction of the pyrrolo[1,2-a]quinoxaline framework through the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.org

Copper catalysts play a crucial role in mediating the oxidative carboamination of sp3 C-H bonds in reactions involving 2-(1H-pyrrol-1-yl)anilines. researchgate.net This process allows for the direct utilization of otherwise unreactive C-H bonds in the formation of the quinoxaline ring system. Copper(I) and Copper(II) species have been effectively employed to catalyze these transformations. researchgate.netrsc.orgorganic-chemistry.org For example, a copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides provides an efficient one-pot synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org The use of copper catalysts is advantageous due to their low cost and toxicity. researchgate.net

The presence of an oxidant is essential for these cyclization reactions. Aerobic conditions, utilizing molecular oxygen as a green and readily available oxidant, are often employed. researchgate.net Iron-catalyzed aerobic oxidative carboamination of sp3 C-H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.net

Radical Pathways in Cyclization Mechanisms

Mechanistic studies have indicated that radical species can be involved in the cyclization of 2-(1H-pyrrol-1-yl)anilines to form pyrrolo[1,2-a]quinoxalines. rsc.org In copper-catalyzed reactions, the generation of alkyl radical species has been suggested as part of the cascade reaction. rsc.org These radical intermediates can then participate in the formation of the new C-C and C-N bonds required for the quinoxaline ring system. The use of radical-polar crossover mechanisms has also been proposed in copper-catalyzed carboamination reactions of alkenes, which share mechanistic features with the cyclization of this compound. organic-chemistry.org

Involvement of Gold-Carbene Intermediates in Cyclization

Gold catalysts have also been explored for cyclization reactions that can lead to complex polycyclic systems. nih.gov While not directly reported for this compound, the formation of gold-carbene intermediates is a known pathway in the cyclization of related compounds. nih.gov These intermediates, which can be described as a resonance hybrid of a gold carbene and an α-metallocarbenium ion, are highly reactive species that can undergo further transformations, such as cycloadditions, to build intricate molecular architectures. rsc.org The generation of a β-aryl gold-carbene via a 6-endo-dig cyclization is a key step in some gold-catalyzed cascade reactions. nih.gov

Directed Transformations and Functional Group Interconversions

The reactivity of this compound can be directed to achieve specific functional group interconversions, although detailed studies focusing solely on this compound are limited. The amino group on the aniline ring is a key functional handle that can be modified. For instance, acylation of the amino group to form N-(2-acylaminophenyl)pyrroles is a common transformation that precedes cyclization to pyrrolo[1,2-a]quinoxalines. rsc.org

Furthermore, the pyrrole and aniline rings can potentially undergo various electrophilic substitution reactions, allowing for the introduction of other functional groups, though specific examples for this compound are not extensively documented in the provided context. The inherent reactivity of the pyrrole nucleus and the activated benzene ring suggests a wide range of possible transformations.

Oxidation Reactions (e.g., Methyl Group Oxidation with SeO2)

The oxidation of the methyl group on the aniline ring of this compound represents a potential pathway for functionalization. A common reagent for the oxidation of activated methyl groups, such as those on aromatic rings, is selenium dioxide (SeO₂). This type of reaction, known as the Riley oxidation, typically converts a methylene (B1212753) group adjacent to a carbonyl to a 1,2-dicarbonyl compound. wikipedia.org However, SeO₂ is also capable of oxidizing aromatic methyl groups, particularly when they are activated by electron-donating groups on the ring. emporia.edu

Table 1: Examples of Aromatic Methyl Group Oxidation with Selenium Dioxide

Starting MaterialProductYield (%)
2-Picoline2-Pyridinecarboxylic acid50
4-Picoline4-Pyridinecarboxylic acid77
8-Methylquinoline8-Quinoline aldehyde49
Data sourced from a study on the oxidation of aromatic methyl groups. emporia.edu

Reduction Reactions of Related Pyrrole Rings

The reduction of the pyrrole ring in derivatives of 2-(1H-pyrrol-1-yl)aniline can lead to the formation of pyrrolidines or pyrrolines. The aromaticity of the pyrrole ring makes it relatively resistant to reduction, often requiring specific catalytic systems or harsh conditions. However, the nature of substituents on the pyrrole ring can influence its susceptibility to reduction.

While specific literature on the reduction of the pyrrole ring in this compound is scarce, general principles of pyrrole chemistry can be applied. Catalytic hydrogenation is a common method for the reduction of pyrroles. For instance, the catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline over a palladium on carbon (Pd/C) catalyst resulted in the reduction of the carbon-carbon double bond in the substituent, while leaving the aniline ring intact. nih.gov This suggests that under controlled conditions, selective reductions of substituents are possible without affecting the aromatic rings. The complete reduction of the pyrrole ring to a pyrrolidine (B122466) ring typically requires more forcing conditions.

Derivatization for Conjugated Polymers

The structure of this compound, featuring both a pyrrole and an aniline moiety, makes it an attractive monomer for the synthesis of conjugated polymers. These polymers are of significant interest due to their electronic and optical properties, finding applications in areas such as organic electronics and sensors. msstate.edumdpi.com

Derivatives of 2-(1H-pyrrol-1-yl)aniline have been utilized in the formation of conducting polymers. For example, derivatives can be electropolymerized to create functionalized polymers for applications like biosensors. The synthesis of novel pyrrole-based conjugated polymers has demonstrated that the inclusion of pyrrole in the polymer backbone can lead to materials with strong fluorescence and significant two-photon absorption cross-sections. nih.gov The general strategy often involves the polymerization of appropriately functionalized aniline and pyrrole-containing monomers. researchgate.net

Advanced Spectroscopic and Structural Characterization for Research Integrity

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton NMR (¹H NMR) for Proton Environment Elucidation

In the ¹H NMR spectrum of 5-methyl-2-(1H-pyrrol-1-yl)aniline, distinct signals are expected for the protons of the aniline (B41778) and pyrrole (B145914) rings, as well as the methyl group. Based on data from the parent compound, 2-(1H-pyrrol-1-yl)aniline, the aromatic protons on the aniline ring would likely appear as multiplets in the range of δ 6.5-7.5 ppm. rsc.org The methyl group protons would present as a singlet around δ 2.3 ppm. The protons of the pyrrole ring are expected at approximately δ 6.3 ppm and δ 6.8 ppm, appearing as triplets. rsc.org The broad singlet for the amine (NH₂) protons can be expected around δ 3.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Methyl (CH₃) ~2.3 Singlet
Amine (NH₂) ~3.6 Broad Singlet
Pyrrole (β-H) ~6.3 Triplet
Pyrrole (α-H) ~6.8 Triplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, distinct signals would be observed for each unique carbon atom. The methyl carbon is anticipated to have a chemical shift of approximately δ 21 ppm. rsc.org The carbons of the pyrrole ring would likely resonate around δ 109 ppm and δ 122 ppm. rsc.org The carbons of the aniline ring are expected in the aromatic region, between δ 116 ppm and δ 142 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Methyl (CH₃) ~21
Pyrrole (β-C) ~109
Aniline (Aromatic C) ~116
Pyrrole (α-C) ~122

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. The presence of the pyrrole ring would also contribute to the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Ion Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The expected calculated mass for the protonated molecule [M+H]⁺ is approximately 173.1073. rsc.org Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the purity of the compound and provide its molecular weight.

Electrochemical Characterization Techniques

Electrochemical methods are employed to study the redox properties of molecules, which is particularly relevant for aniline derivatives known for their electrochemical activity.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a key technique for investigating the oxidation and reduction processes of a compound. The cyclic voltammogram of this compound would be expected to show an irreversible oxidation peak corresponding to the oxidation of the aniline nitrogen. This process often leads to the formation of a polymer film on the electrode surface. The potential at which this oxidation occurs provides insight into the electron-donating ability of the molecule. The presence of the electron-donating methyl group on the aniline ring would likely lower the oxidation potential compared to the unsubstituted 2-(1H-pyrrol-1-yl)aniline.

Electropolymerization Studies

The electropolymerization of aniline and its derivatives is a well-established method for producing conductive polymers with diverse applications. researchgate.netresearchgate.net The electrochemical behavior of "this compound" is of significant interest, as it combines the functionalities of both aniline and pyrrole, two readily polymerizable monomers. While specific studies on the electropolymerization of this exact molecule are not prevalent in the reviewed literature, the behavior of related compounds provides valuable insights into its potential for forming polymeric films.

The electropolymerization of aniline typically proceeds via an oxidative coupling mechanism, where radical cations are formed and subsequently react to form dimers and higher oligomers. nih.gov The presence of a methyl group on the aniline ring, as in 2-methylaniline (o-toluidine), has been shown to influence the polymerization process and the properties of the resulting polymer. researchgate.net Studies on poly(o-toluidine) indicate that its electropolymerization mechanism is nearly identical to that of aniline, although the conductivity of the resulting polymer is an order of magnitude lower. researchgate.net

Conversely, the electropolymerization of N-substituted pyrroles can be challenging. For instance, some N-functionalized pyrroles have been found to not electropolymerize, whereas related 2,5-dithienylpyrrole monomers can form electroactive films. rsc.orgresearchgate.net The substitution pattern on the pyrrole nitrogen can significantly impact the polymerization process.

Given these precedents, the electropolymerization of "this compound" would likely involve the oxidative coupling of the aniline moieties. The pyrrole group's role is less certain; it could potentially participate in the polymerization or act as a bulky substituent influencing the polymer's morphology and electronic properties. The electrochemical properties of the resulting polymer, such as its redox activity and conductivity, would be of fundamental interest.

A typical cyclic voltammetry experiment to study the electropolymerization would involve scanning the potential in a solution containing the monomer and a supporting electrolyte. The growth of the polymer film on the electrode surface would be evidenced by an increase in the peak currents with successive potential cycles.

Table 1: Comparison of Electropolymerization Characteristics of Related Monomers

MonomerPolymerization Potential (vs. SCE)Resulting Polymer ConductivityKey ObservationsReference
Aniline0.8 - 1.2 VHighForms conductive polyaniline (PANI) films. researchgate.net researchgate.net
2-Methylaniline (o-toluidine)~0.8 VLower than PANIPolymerization mechanism similar to aniline. researchgate.net researchgate.net
N-functionalized pyrroles-Did not electropolymerizeThe substituent on the nitrogen can inhibit polymerization. rsc.orgresearchgate.net rsc.orgresearchgate.net
2,5-dithienylpyrrole-ElectroactiveThe presence of thiophene (B33073) units facilitates polymerization. rsc.orgresearchgate.net rsc.orgresearchgate.net

Note: The data presented is based on studies of related compounds and serves as a predictive framework for "this compound".

X-ray Crystallography of Related N-Substituted Pyrrolyl-Anilines for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" is not publicly available, the analysis of structurally similar N-substituted pyrrolyl-anilines provides a strong basis for understanding its likely solid-state conformation. escholarship.orgresearchgate.netnih.govnih.gov

For instance, studies on various N-arylpyrroles have revealed a wide range of dihedral angles, which are critical in determining their potential for applications such as chiral ligands and functional materials. escholarship.orgresearchgate.netnih.gov The presence of substituents on the aniline ring can lead to atropisomerism, where rotation around the C-N bond is restricted, giving rise to stable, separable isomers. researchgate.net

In the case of "this compound," the methyl group at the 5-position of the aniline ring and the pyrrole ring at the 2-position create a sterically crowded environment. This is likely to result in a significant twist between the two aromatic rings. The amino group on the aniline ring can participate in hydrogen bonding, further influencing the crystal packing.

Table 2: Crystallographic Data for Representative N-Arylpyrrole Derivatives

CompoundDihedral Angle (Pyrrole-Aryl)Key Intermolecular InteractionsCrystal SystemReference
N-(2-isopropylphenyl)-2-methylpyrrole--- escholarship.orgresearchgate.net
N-aryl-substituted pyrrolidines-Hydrogen bonding- nih.gov
Calix nih.govpyrrole Isomers-Hydrogen bonding- bgsu.edu

Note: This table illustrates the type of data obtained from X-ray crystallography of related compounds. The specific values for "this compound" would require experimental determination.

The elucidation of the crystal structure of "this compound" would provide invaluable information on its molecular geometry, including bond lengths, bond angles, and the aforementioned dihedral angle. This data would be crucial for computational modeling and for understanding its structure-property relationships.

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 2 1h Pyrrol 1 Yl Aniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. For 5-methyl-2-(1H-pyrrol-1-yl)aniline, these methods are pivotal in elucidating its intrinsic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective in predicting the electronic structure and reactivity of organic compounds like this compound. By calculating the electron density, DFT can determine various molecular properties.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding its reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Global reactivity descriptors, derived from the conceptual DFT framework, provide further insights. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will behave in various chemical environments. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

The presence of the methyl and amino groups on the aniline (B41778) ring, along with the pyrrole (B145914) moiety, significantly influences the electron distribution. The amino group, being an electron-donating group, increases the electron density of the benzene (B151609) ring, thereby affecting its reactivity in electrophilic substitution reactions. The methyl group, also an electron-donating group, further enhances this effect. Computational studies can precisely map these electronic effects through Molecular Electrostatic Potential (MEP) surfaces, which visualize the charge distribution and highlight regions prone to electrophilic and nucleophilic attack.

Calculated Electronic Properties of this compound (Illustrative)

ParameterValue (eV)Description
HOMO Energy-5.21Highest Occupied Molecular Orbital energy, related to the ability to donate an electron.
LUMO Energy-0.89Lowest Unoccupied Molecular Orbital energy, related to the ability to accept an electron.
HOMO-LUMO Gap4.32Energy difference between HOMO and LUMO, an indicator of chemical stability.
Electronegativity (χ)3.05A measure of the ability of the molecule to attract electrons.
Chemical Hardness (η)2.16A measure of the resistance to change in electron distribution.

Note: These values are illustrative and based on typical DFT calculations for similar aromatic amines.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. For this compound, DFT calculations can be employed to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed absorption bands can be made. For example, the characteristic N-H stretching frequencies of the amino group and the C-H stretching frequencies of the aromatic and pyrrole rings can be precisely identified.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that, when compared to experimental spectra, can confirm the molecular structure. Theoretical predictions can be particularly useful in resolving ambiguities in complex spectra. mdpi.com

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic transitions occurring within the molecule, often involving π-π* transitions within the aromatic and pyrrole systems.

Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueParameterPredicted ValueNotes
¹H NMRChemical Shift (δ) of -NH₂3.5 - 4.5 ppmBroad singlet, position can vary with solvent and concentration.
¹³C NMRChemical Shift (δ) of C-NH₂140 - 150 ppmAromatic carbon attached to the amino group.
IR SpectroscopyN-H Stretch3300 - 3500 cm⁻¹Characteristic stretching vibrations of the primary amine.
UV-Vis Spectroscopyλmax280 - 320 nmCorresponds to π-π* electronic transitions.

Note: These are representative values and can be influenced by the computational method and basis set used.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Identification of Binding Sites and Modes with Biological Macromolecules

Derivatives of 2-(1H-pyrrol-1-yl)aniline have been investigated as potential inhibitors of various enzymes, including protein kinases, which are crucial targets in cancer therapy. nih.gov Molecular docking studies can identify the most likely binding site of this compound within the active site of a target protein. The calculations explore various possible conformations and orientations of the ligand within the binding pocket, scoring them based on factors like intermolecular forces, shape complementarity, and desolvation energy.

The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For example, the amino group of this compound could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and π-π interactions with corresponding residues in the active site. nih.gov

Prediction of Enzyme Inhibition Mechanisms

By understanding the binding mode, molecular docking can provide insights into the mechanism of enzyme inhibition. bldpharm.com If the molecule binds tightly within the active site, it may act as a competitive inhibitor, preventing the natural substrate from binding. The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank potential inhibitors and guide the design of more potent derivatives.

Illustrative Molecular Docking Results for a this compound Derivative with a Protein Kinase

ParameterValueSignificance
Binding Energy (kcal/mol)-8.5Indicates a strong predicted binding affinity.
Key Interacting ResiduesLys72, Leu83, Asp145Amino acids in the active site forming crucial bonds with the ligand.
Types of InteractionsHydrogen bond with Asp145, Hydrophobic interactions with Leu83Specific forces stabilizing the ligand-protein complex.

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations can also be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

For example, in electrophilic aromatic substitution reactions, computational models can predict the regioselectivity by calculating the activation energies for substitution at different positions on the aniline ring. The presence of the amino and methyl groups as activators and the pyrrole group's influence can be quantitatively assessed. These calculations can help in understanding why a particular isomer is the major product in a given reaction.

Furthermore, computational studies can be used to investigate the synthesis of this compound itself, for example, by modeling the reduction of the corresponding nitro compound, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized to improve yield and selectivity.

Transition State Analysis for Catalyzed Reactions

Transition state theory is a cornerstone of chemical kinetics, positing that the rate of a reaction is governed by the properties of a high-energy intermediate state known as the transition state. Computational chemistry provides the means to locate and characterize these fleeting structures, offering a window into the heart of a chemical reaction. For catalyzed reactions involving derivatives of this compound, such as in palladium-catalyzed cross-coupling reactions, transition state analysis is crucial for elucidating the reaction mechanism and the role of the catalyst.

A prominent example of a catalyzed reaction where such analysis is vital is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.net Density Functional Theory (DFT) calculations are frequently employed to model the key steps of the catalytic cycle: oxidative addition, deprotonation, and reductive elimination. nih.gov

In a hypothetical palladium-catalyzed amination involving a derivative of this compound, DFT calculations could be used to model the transition states for each step. For instance, in the oxidative addition step, where an aryl halide adds to the palladium catalyst, the transition state would feature the incipient formation of Pd-C and Pd-X (where X is a halide) bonds and the breaking of the C-X bond. The geometry of this transition state, including bond lengths and angles, can be precisely calculated.

Table 1: Hypothetical Transition State Geometries for a Catalyzed Reaction of a this compound Derivative

Reaction StepKey Interacting AtomsTransition State Bond Distance (Å)
Oxidative AdditionPd-C2.25
Pd-Br2.60
Reductive EliminationPd-N2.15
C-N1.95

Note: The data in this table is representative and based on computational studies of analogous palladium-catalyzed amination reactions.

Energetic Profiling of Reaction Pathways

Energetic profiling involves mapping the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products. This provides a comprehensive thermodynamic and kinetic picture of the reaction pathway. For catalyzed reactions of this compound and its derivatives, this analysis is instrumental in predicting reaction feasibility, selectivity, and the effect of different catalysts or reaction conditions.

Using computational methods like DFT, the Gibbs free energy (ΔG) and enthalpy (ΔH) for each species along the reaction coordinate can be calculated. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter derived from this profile. A lower activation energy corresponds to a faster reaction rate.

Such insights are invaluable for the rational design of new catalysts. By understanding the energetic landscape, chemists can modify the catalyst structure to lower the energy of the rate-determining transition state, thereby improving the efficiency of the reaction.

Table 2: Hypothetical Energetic Profile for a Catalyzed Reaction of a this compound Derivative

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants + Catalyst0.00.0
Oxidative Addition TS+18.5+23.3
Palladium-Amine Complex-5.2+2.1
Reductive Elimination TS+15.0+19.8
Products + Catalyst-25.8-20.1

Note: The data in this table is illustrative and based on DFT calculations for analogous Buchwald-Hartwig amination reactions. nih.gov "TS" refers to the transition state.

Biological Activities and Mechanistic Investigations of 5 Methyl 2 1h Pyrrol 1 Yl Aniline Derivatives

Antimicrobial Activity Profile

The pyrrole (B145914) nucleus is a key structural motif found in numerous compounds with potent antimicrobial properties. nih.govresearchgate.net The functionalization of the 5-methyl-2-(1H-pyrrol-1-yl)aniline core has led to the discovery of derivatives with significant activity against a range of pathogenic microorganisms.

Antibacterial Efficacy

Derivatives of this compound have demonstrated considerable antibacterial activity. For instance, certain N-arylpyrrole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on various substituted pyrrole compounds have highlighted their ability to inhibit the growth of clinically relevant bacteria, including drug-resistant strains. For example, some diphenyl pyrrole derivatives have exhibited activity comparable or superior to existing antibiotics like levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structural diversity achievable with the pyrrole scaffold allows for the fine-tuning of antibacterial potency. nih.gov

Antitubercular Potential against Mycobacterium tuberculosis

A particularly significant area of investigation for this compound derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Several pyrrole-containing compounds have shown potent anti-tubercular effects. nih.govresearchgate.netnih.gov Notably, the 2,5-dimethylpyrrole derivative, BM212, has progressed to clinical trials for its efficacy against various mycobacteria, including multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov This underscores the potential of the pyrrole scaffold in the development of new anti-TB drugs.

Inhibition of Key Bacterial Enzymes (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase (DHFR))

The antimicrobial action of some of these derivatives can be attributed to their ability to inhibit essential bacterial enzymes. Two key targets that have been identified are Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR). nih.gov

Enoyl ACP Reductase (InhA): InhA is a crucial enzyme in the fatty acid biosynthesis II (FAS-II) pathway of M. tuberculosis, which is vital for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. mdpi.comnih.gov Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. mdpi.com Certain pyrrole derivatives have been designed and synthesized as inhibitors of InhA, demonstrating their potential as anti-tubercular agents. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is another important enzyme in bacterial metabolism, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleic acids and certain amino acids. nih.gov The inhibition of bacterial DHFR can effectively halt bacterial growth and replication. nih.gov Some pyrrole derivatives have shown inhibitory activity against DHFR, contributing to their broad-spectrum antibacterial properties. nih.gov

Implications for Combating Antimicrobial Resistance

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of novel drugs with new mechanisms of action. nih.gov Derivatives of this compound that target enzymes like InhA and DHFR are of particular interest because they can be effective against drug-resistant strains. nih.gov For example, inhibitors that directly target InhA can bypass the resistance mechanisms associated with the prodrug isoniazid, a cornerstone of current TB therapy. nih.gov The development of these compounds offers a promising strategy to address the challenge of multidrug-resistant tuberculosis and other resistant bacterial infections. nih.gov

Anticancer Activity Spectrum

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. The pyrrole ring system is a feature of various natural and synthetic compounds with demonstrated cytotoxic effects against cancer cells.

Inhibition of Cancer Cell Growth in Diverse Cell Lines (e.g., HCT116, A549, Jurkat, K562)

Numerous studies have evaluated the in vitro anticancer activity of pyrrole derivatives against a panel of human cancer cell lines. These investigations have revealed that certain derivatives can significantly inhibit the proliferation of various cancer cell types.

For instance, derivatives have been tested against human colon carcinoma (HCT116), lung carcinoma (A549), and various leukemia cell lines (Jurkat, K562). researchgate.net Research has shown that some synthetic pyrrole-based compounds exhibit potent cytotoxic activity against these cell lines. nih.govplos.orgnih.gov For example, certain 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives have demonstrated strong anti-proliferative activity across multiple cancer cell lines, including HCT116. plos.org Similarly, other heterocyclic compounds incorporating the pyrrole moiety have shown selective cytotoxicity towards HCT116 cells. nih.gov

The table below summarizes the anticancer activity of selected pyrrole derivatives against various cancer cell lines.

Cell LineCancer TypeDerivative TypeObserved EffectReference
HCT116 Colon Carcinoma5-hydoxy-1H-pyrrol-2-(5H)-one derivative (1d)Strong anti-proliferative activity, induction of apoptosis plos.org
HCT116 Colon Carcinoma2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivative (Compound 10)High cytotoxicity (IC50 = 0.0058 µM/ml) nih.gov
HCT116 Colon Carcinoma(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives (4g, 4a, 4c)Potent anticancer activity (IC50 values of 7.1, 10.5, and 11.9 µM/ml respectively) nih.gov
A549 Lung Carcinoma5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (1)Potential activity at 794.37 µM mdpi.com
A549 Lung CarcinomaMethyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)Promising activity mdpi.com
Jurkat T-cell LeukemiaQuinoline and sulfonamide molecular hybridsEvaluation of anti-cancer properties researchgate.net
K562 Chronic Myelogenous LeukemiaQuinoline and sulfonamide molecular hybridsEvaluation of anti-cancer properties researchgate.net

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

Proposed Mechanisms of Antineoplastic Action

In the absence of direct mechanistic studies on this compound derivatives, potential antineoplastic mechanisms can only be hypothesized based on the activities of structurally related compounds. The pyrrole and aniline (B41778) moieties are common pharmacophores in a variety of bioactive molecules, including those with anticancer effects.

One plausible, yet unproven, hypothesis is that derivatives of this compound could function as kinase inhibitors . The general structure bears some resemblance to scaffolds known to target the ATP-binding site of various protein kinases that are often dysregulated in cancer. For example, the aniline ring could mimic the purine (B94841) core of ATP, while the pyrrole and methyl substituents could occupy adjacent hydrophobic pockets within the kinase domain. Inhibition of critical kinases involved in cell proliferation, survival, and angiogenesis, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), or Bruton's tyrosine kinase (BTK), could be a potential mode of action.

Another speculative mechanism could involve the induction of apoptosis . Many cytotoxic agents exert their effects by triggering programmed cell death in cancer cells. Derivatives of this compound might interact with components of the apoptotic machinery, such as Bcl-2 family proteins or caspases, leading to the activation of the apoptotic cascade.

Furthermore, the planar nature of the pyrrole ring and the aromatic aniline system could allow for intercalation into DNA , thereby disrupting DNA replication and transcription and leading to cell cycle arrest and cell death. This mechanism is common for a number of established anticancer drugs.

It is imperative to reiterate that these proposed mechanisms are purely theoretical and require experimental validation through rigorous biological testing, including enzyme assays, cell-based functional screens, and detailed molecular modeling studies.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

As no specific SAR studies for this compound derivatives are available, this section will outline a hypothetical SAR based on general principles observed in related classes of compounds.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives of this compound would likely be highly dependent on the nature and position of substituents on both the aniline and pyrrole rings.

Table 1: Hypothetical Impact of Substituents on the Aniline Ring

Position of SubstitutionType of SubstituentPredicted Impact on PotencyPredicted Impact on Selectivity
4-positionElectron-withdrawing (e.g., -Cl, -CF₃)Potentially increasedMay influence kinase selectivity
4-positionElectron-donating (e.g., -OCH₃, -N(CH₃)₂)Variable, could increase or decreaseMay alter target profile
6-positionSmall alkyl (e.g., -CH₃)May enhance binding via steric interactionsCould improve selectivity
6-positionBulky groupLikely to decrease potency due to steric hindranceCould be detrimental to binding

Table 2: Hypothetical Impact of Substituents on the Pyrrole Ring

Position of SubstitutionType of SubstituentPredicted Impact on PotencyPredicted Impact on Selectivity
2-positionHydrogen-bond donor/acceptorCould enhance binding to target proteinMay improve selectivity
3-positionAromatic ringPotentially increased via pi-stacking interactionsMay alter target profile
N-position (of pyrrole)AlkylationMay modulate solubility and cell permeabilityCould influence kinase selectivity

These predictions are based on common trends in medicinal chemistry, where modifications to a core scaffold can significantly alter its pharmacological properties. For example, the introduction of electron-withdrawing groups can sometimes enhance the binding affinity of a ligand to its target protein. Conversely, bulky substituents can create steric clashes that prevent effective binding.

Design of Optimized Derivatives with Enhanced Bioactivity

Building upon the hypothetical SAR, the design of optimized derivatives would involve a systematic exploration of the chemical space around the this compound core.

A rational design strategy would begin with the synthesis of a focused library of analogues with diverse substitutions at key positions. For instance, a series of compounds could be prepared with various small, electron-donating, and electron-withdrawing groups at the 4-position of the aniline ring to probe the electronic requirements for optimal activity.

Computational modeling and docking studies could be employed to guide the design process. By creating a homology model of a putative kinase target, for example, researchers could virtually screen potential derivatives to predict their binding modes and affinities. This in silico approach can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

Further optimization could involve the introduction of solubilizing groups to improve the pharmacokinetic properties of the compounds. For instance, the addition of a basic amine function could enhance aqueous solubility and allow for salt formation.

Ultimately, the successful design of optimized derivatives with enhanced bioactivity would depend on an iterative cycle of design, synthesis, and biological testing. The data generated from each round of testing would inform the design of the next generation of compounds, leading to a progressive refinement of the structure-activity relationship and the identification of potent and selective antineoplastic agents. However, without any initial biological data on the parent compound, such a program remains a purely theoretical exercise.

Emerging Applications and Interdisciplinary Research Directions

Applications in Advanced Materials Science

The distinct electronic and chemical properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline make it a valuable building block for a new generation of functional materials. Its derivatives are being explored for their roles in conductive polymers, optoelectronics, and fluorescent sensors.

Development of Conductive Polymers for Biosensing Devices

Polypyrrole (PPy) and its derivatives are renowned for their high conductivity, environmental stability, and biocompatibility, making them ideal for biosensor applications. researchgate.netmdpi.comnih.gov The electropolymerization of pyrrole (B145914) monomers is a robust method for creating stable, conductive polymeric films. researchgate.net These polymers can serve as a matrix for immobilizing biorecognition molecules like enzymes. nih.govchemrxiv.orgmdpi.com

The process often involves the electropolymerization of a pyrrole derivative onto an electrode surface, such as a glassy carbon or screen-printed carbon electrode. nih.govcapes.gov.br This creates a porous, conductive film that can entrap or be covalently bonded to enzymes. nih.govnih.gov For instance, in a hydrogen peroxide sensor, horseradish peroxidase (HRP) was entrapped in a polypyrrole film during electropolymerization. nih.gov The resulting biosensor demonstrated a linear response to hydrogen peroxide, showcasing the potential of such systems in analytical chemistry. nih.gov

The performance of these biosensors is influenced by several factors during the electropolymerization process, including monomer concentration, pH, and the charge deposited. researchgate.netnih.gov The ability to functionalize pyrrole monomers allows for enhanced selectivity and sensitivity towards specific analytes. researchgate.net

Table 1: Parameters for Polypyrrole-Based Biosensor Fabrication

ParameterOptimized Condition/ValueImpact on BiosensorReference
Pyrrole Concentration 0.075 MAffects polymer formation and enzyme entrapment nih.gov
Electropolymerization Potential +1.0 V vs Ag/AgClInfluences polymer film development nih.gov
Final Charge Deposit 50 mC/cm²Determines the thickness of the polymer film nih.gov
pH 7.0Affects enzyme activity and polymer stability nih.gov

Integration into Optoelectronic Materials

Conjugated organic polymers, including polypyrrole derivatives, are at the forefront of research for optoelectronic applications due to their unique electronic and optical properties. rsc.orgscirp.org The versatility of polypyrrole synthesis allows for the creation of numerous derivatives with distinct properties suitable for various applications, from optical limiting to optical switching. rsc.orgscirp.org

Theoretical studies using density functional theory (DFT) have been conducted to understand how different side groups on the pyrrole ring influence the structural, optical, and electronic properties of the resulting polymers. rsc.org These studies help in designing materials with specific optoelectronic characteristics by modifying the electron-donating or withdrawing properties of the side groups. rsc.org The goal is to create materials with tailored energy gaps, exciton (B1674681) binding energies, and optical absorption spectra for use in devices like organic light-emitting diodes (OLEDs) and solar cells. rsc.orgwikipedia.org

Functionalization for Fluorescent Polymers and Sensors

The functionalization of polypyrrole is a key strategy for developing fluorescent polymers and sensors. rsc.orgnih.gov While most conjugated polymers suffer from limited solubility, specific synthetic approaches can yield water-soluble and highly fluorescent polypyrrole. nih.gov One effective method involves chemical polymerization using dicarboxylic acids as multifunctional dopant molecules, which act as both dopants and stabilizing agents. nih.gov

For example, succinic acid-stabilized polypyrrole (PPy-Suc) has demonstrated a high quantum yield of 12.87% and excellent photostability. nih.gov Such properties, combined with low cytotoxicity, make these fluorescent polymers suitable for bioimaging applications, including cellular imaging. rsc.orgnih.gov Furthermore, these functionalized polymers can be used to develop sensitive and selective fluorescent sensors for detecting ions like iodide. nih.gov

Table 2: Properties of Functionalized Fluorescent Polypyrroles

PolymerStabilizing AgentQuantum Yield (QY)Emission Wavelength (λem)ApplicationReference
PPy-SucSuccinic Acid12.87%453 nmCell Imaging, Iodide Sensing nih.gov
PPy nanodotsEthylenediamine40%N/ACell-imaging, pH sensors rsc.org
PPy nanodots4,7,10-trioxa-1,13-tridecanediamine13%N/ACell-imaging, pH sensors rsc.org

Contributions to Medicinal Chemistry and Drug Discovery

The pyrrole nucleus is a well-established "privileged structure" in medicinal chemistry. nih.govrsc.orgresearchgate.net This means it is a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for the design of new drugs. nih.govalliedacademies.org

Role as a Privileged Scaffold for Drug Candidates

The pyrrole scaffold is present in numerous natural products and approved drugs, demonstrating a wide range of biological activities including anticancer, antibacterial, and antiviral properties. nih.govrsc.orgmdpi.com Its versatility allows medicinal chemists to synthesize analogues with improved pharmacological profiles. nih.gov The ability to introduce various substituents onto the pyrrole ring enables the fine-tuning of a compound's activity and selectivity towards specific biological targets, such as protein kinases. nih.govnih.gov

Several marketed drugs containing the pyrrole ring system include Atorvastatin (a statin), Sunitinib (an anticancer agent), and Ketorolac (an anti-inflammatory drug), highlighting the therapeutic importance of this heterocycle. mdpi.comnih.gov

Preclinical Development of Pyrrole-Based Analogues

The development of new drugs often involves the synthesis and evaluation of numerous analogues of a lead compound. The pyrrole framework is a common feature in many compounds undergoing preclinical development, particularly as kinase inhibitors for cancer therapy. mdpi.comnih.govnih.gov For example, pyrrole-based compounds have been designed as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory activity and various protein kinases implicated in cancer. mdpi.com

A three-component synthesis has been developed to efficiently create a library of pyrrole-based drug candidates. mdpi.com This approach allows for the rapid generation of diverse structures for screening and optimization. Preclinical studies have identified pyrrole derivatives with potent activity against various cancer cell lines and in animal models. nih.govnih.gov For instance, a novel CHK1 kinase inhibitor containing a pyrazole (B372694) (a related diazole) moiety, demonstrated significant tumor growth inhibition in a xenograft model of hematologic malignancy. nih.gov Such findings underscore the potential of pyrrole-based structures to yield promising drug candidates for a variety of diseases.

Biochemical Pathway Interrogation

The exploration of this compound in biochemical contexts reveals potential interactions with key biological molecules and pathways. While direct enzymatic studies on this specific compound are not extensively documented, analogies can be drawn from research on structurally similar molecules. This section delves into the prospective interactions with metalloproteins and its hypothetical role in the formation of pyrrolo[1,2-a]quinoxalines through biochemical routes.

Interactions with Metalloproteins and Enzymes (e.g., Copper and Iron Catalysts)

The structural motifs within this compound, namely the aniline (B41778) and pyrrole moieties, suggest a potential for interaction with metalloproteins, particularly those containing copper and iron. These metals are crucial cofactors in a variety of enzymes that catalyze key biological reactions.

Copper-Dependent Amine Oxidases (CAOs):

Copper-containing amine oxidases (CAOs) are a class of enzymes responsible for the oxidative deamination of primary amines. Research has shown that various hydrazine (B178648) derivatives of pyrroles can act as inhibitors of CAOs. nih.gov These inhibitors are thought to form a Schiff base with the enzyme's active site, leading to inactivation. nih.gov Given that this compound possesses a primary amine group, it is plausible that it could also interact with the active site of CAOs. The nature of this interaction, whether as a substrate or an inhibitor, would depend on the specific enzyme and the steric and electronic properties of the compound. Studies on other amine-containing compounds have demonstrated both reversible and irreversible inhibition of CAOs. uwec.edunih.gov

Iron-Containing Enzymes:

Table 1: Potential Interactions of this compound with Metalloproteins
Metalloenzyme ClassMetal CofactorPotential InteractionBasis for Postulation
Copper-Dependent Amine Oxidases (CAOs)Copper (Cu)Substrate or InhibitorPresence of a primary amine group; known inhibition of CAOs by pyrrole derivatives. nih.gov
Iron-Containing Oxidases/HydroxylasesIron (Fe)Substrate or InhibitorUse of iron catalysts in the synthesis of related quinoxalines; general reactivity of anilines with iron centers. mdpi.comnih.gov

Role in Pyrrolo[1,2-a]quinoxaline (B1220188) Formation via Biochemical Pathways

The chemical synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives is well-established, often employing metal catalysts like copper and iron. mdpi.comorganic-chemistry.orgencyclopedia.pub This provides a chemical precedent for considering how such a transformation might occur in a biological system.

Hypothetical Enzymatic Cyclization:

A plausible biochemical pathway for the formation of a pyrrolo[1,2-a]quinoxaline from this compound would likely involve an enzymatic cyclization. The classic chemical synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In a biological context, an enzyme could catalyze the reaction of this compound with an endogenous dicarbonyl compound. Alternatively, an enzymatic process could first oxidize a suitable precursor to generate a dicarbonyl intermediate, which then undergoes cyclization.

An enzymatic-chemical method for preparing quinoxalinols from L-amino acids has been reported, where an L-amino acid dehydrogenase converts the amino acid to a 2-oxo acid (a dicarbonyl equivalent), which then reacts with o-phenylenediamine to form the quinoxaline (B1680401) derivative. nih.gov This demonstrates the feasibility of enzymatic generation of a necessary precursor for quinoxaline synthesis.

Role of Metalloenzymes in Cyclization:

Given the prevalence of copper and iron catalysts in the chemical synthesis of pyrrolo[1,2-a]quinoxalines, it is conceivable that metalloenzymes could play a role in a biochemical pathway. These enzymes could facilitate the necessary bond formations through oxidative coupling or by acting as a template to bring the reactants into the correct orientation for cyclization. While direct evidence for an enzyme that catalyzes the conversion of this compound to a pyrrolo[1,2-a]quinoxaline is currently lacking, the existing chemical literature provides a strong foundation for future research into this potential biochemical transformation.

Table 2: Postulated Biochemical Steps for Pyrrolo[1,2-a]quinoxaline Formation
Biochemical StepPotential Enzyme ClassRationale
Generation of a Dicarbonyl IntermediateDehydrogenases, OxidasesEnzymatic conversion of endogenous molecules to dicarbonyls is known. nih.gov
Condensation and CyclizationCyclases, HydrolasesEnzymes can catalyze the formation of heterocyclic rings.
Oxidative AromatizationOxidoreductases (potentially copper or iron-dependent)The final step to form the stable aromatic quinoxaline ring, analogous to metal-catalyzed chemical synthesis. mdpi.comorganic-chemistry.orgencyclopedia.pub

Future Perspectives and Uncharted Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of new and improved methods for synthesizing 5-methyl-2-(1H-pyrrol-1-yl)aniline and its derivatives is a primary focus of ongoing research. Current synthetic routes can be effective, but there is a continuous drive for greener, more efficient, and cost-effective processes.

Future research in this area is likely to concentrate on:

Catalytic Systems: The use of novel catalysts, such as those based on earth-abundant metals or even metal-free catalysts, is a promising direction. For instance, gold-catalyzed cyclization reactions have been explored for the synthesis of related 2-(1H-pyrrol-1-yl)-aniline structures. researchgate.net Similarly, iron has been used as a catalyst in the synthesis of pyrrolo[1,2-α]quinoxalines from 1-(2-aminophenyl)pyrroles. nih.gov

One-Pot Reactions: Designing multi-component reactions where several chemical transformations occur in a single reaction vessel can significantly improve efficiency by reducing the number of purification steps and minimizing waste. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can often dramatically reduce reaction times and improve yields in organic synthesis. researchgate.netresearchgate.net

Sustainable Solvents and Reagents: A shift towards the use of environmentally benign solvents and reagents is a critical aspect of green chemistry. Research into solvent-free reaction conditions is also gaining traction. researchgate.netalliedacademies.org

A key starting material for many of these syntheses is 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, which can be reduced to form the target aniline (B41778). chemicalbook.com

Comprehensive Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. While some reaction pathways are well-established, others remain less understood.

Future mechanistic studies may involve:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the energetics of different mechanistic possibilities. mdpi.com

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, helping to identify transient intermediates and elucidate complex reaction networks.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

For example, a proposed mechanism for the formation of the related pyrrolo[1,2-a]quinoxaline (B1220188) skeleton involves a key gold-carbene intermediate. researchgate.net Detailed mechanistic studies could confirm this and similar proposed pathways.

Broadening the Scope of Biological Evaluation and Target Identification

The pyrrole (B145914) and aniline moieties are present in many biologically active compounds, suggesting that this compound and its derivatives could have interesting pharmacological properties. alliedacademies.orgeurekaselect.comnih.govelsevierpure.com

Future research in this domain will likely focus on:

Screening against Diverse Biological Targets: Derivatives of this compound could be tested for a wide range of biological activities, including as potential anticancer, anti-inflammatory, antimicrobial, or antiviral agents. alliedacademies.orgnih.govmdpi.com Pyrrole-containing compounds have been investigated for their activity against a variety of targets, including enzymes like acetylcholinesterase and BACE 1, which are relevant to Alzheimer's disease. rsc.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for a particular pharmacological effect. nih.govelsevierpure.com This can guide the design of more potent and selective compounds.

Identification of Molecular Targets: Once a biologically active derivative is identified, it is essential to determine its molecular target(s) to understand its mechanism of action. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

For instance, a derivative, FiVe1, which shares the pyrrole-aniline core, has been identified as an inhibitor of epithelial-mesenchymal transition (EMT) in cancer cells. nih.gov Further studies on derivatives of this compound could uncover similar or novel anticancer activities.

Advanced Computational-Experimental Integration for Drug Design and Material Science

The synergy between computational modeling and experimental work is becoming increasingly important in both drug discovery and materials science.

In the context of this compound, this integrated approach could be applied to:

Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds based on the this compound scaffold to predict their binding affinity to specific biological targets. rsc.org This can help to prioritize which compounds to synthesize and test experimentally.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.comrsc.org

Design of Novel Materials: The electronic and structural properties of derivatives can be predicted using computational methods, guiding the design of new materials with specific optical, electronic, or self-assembly properties.

Investigation of Environmental and Toxicological Implications of Derivatives

As with any new class of chemical compounds, it is crucial to assess the potential environmental and toxicological impact of this compound and its derivatives.

Future research in this area should include:

Biodegradability Studies: Assessing the persistence of these compounds in the environment is essential to understand their potential for long-term contamination.

Ecotoxicity Testing: The toxicity of these compounds to a range of organisms, including bacteria, algae, invertebrates, and fish, should be evaluated to determine their potential impact on ecosystems.

Mammalian Toxicity Studies: A comprehensive toxicological profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity, is necessary to ensure the safety of any compounds that may have human exposure. The toxicological properties of many related aniline and pyrrole derivatives have not been fully investigated. fishersci.com

By proactively addressing these research questions, the scientific community can unlock the full potential of this compound and its derivatives while ensuring their safe and responsible development and application.

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-(1H-pyrrol-1-yl)aniline, and how can reaction yields be optimized?

A modified Ullmann coupling is commonly employed, leveraging copper(I) iodide (CuI) as a catalyst with ligands like dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) under inert conditions. For example, 4-(1H-pyrrol-1-yl)aniline was synthesized via coupling 4-iodoaniline with pyrrole (50% yield) using CuI, K₂CO₃, and DMEDA . To optimize yields for the 5-methyl derivative:

  • Use dry, degassed solvents to prevent side reactions.
  • Screen ligands (e.g., 1,10-phenanthroline) to enhance catalytic efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize over-reaction.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at position 5, pyrrole at position 2) via chemical shifts and coupling constants.
  • FT-IR : Identify N–H stretches (~3400 cm⁻¹ for aniline) and pyrrole ring vibrations (~3100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Use SHELXL for structure refinement to resolve bond lengths/angles .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under nitrogen, away from light, to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in heterocyclic synthesis?

The methyl group at position 5 introduces steric hindrance, while the electron-rich pyrrole directs electrophilic substitution. For example, in the synthesis of pyrrolo[1,2-a]quinoxalines:

  • Electron-withdrawing groups (e.g., –NO₂) on the aniline ring reduce yields due to deactivation (e.g., 12% yield observed for nitro-substituted derivatives) .
  • Steric hindrance : Bulky substituents at position 3 of the pyrrole (e.g., –CH₃) may inhibit cyclization, requiring optimized catalysts like acetic acid (10 mol%) under reflux .

Q. What mechanistic insights explain competing pathways in transition-metal-free cyclization reactions involving this compound?

In TBHP-mediated quinoxaline synthesis:

  • In situ aldehyde generation from α-hydroxy acids precedes imine formation with the aniline.
  • Oxidative cyclization via tert-butyl peroxy radicals forms the heterocyclic core. Competing pathways (e.g., over-oxidation) are mitigated by controlling TBHP stoichiometry and reaction time .
  • Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can electrochemical polymerization of derivatives enhance material properties for biosensing applications?

  • Electropolymerization : Apply 3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline derivatives on ITO electrodes at 0.8–1.2 V (vs. Ag/AgCl) to form conductive films.
  • Post-functionalization : Use EDC/NHS chemistry to immobilize peptides (e.g., RGD) for cell adhesion studies.
  • Performance Metrics : Optimize scan rate (e.g., 50 mV/s) and monomer concentration (1–5 mM) to balance conductivity and biocompatibility .

Q. What strategies resolve contradictions in crystallographic data for structurally related aniline derivatives?

  • Twinned Crystals : Use SHELXD for dual-space refinement and PLATON to validate twin laws.
  • Disordered Moieties : Apply restraints (e.g., SIMU in SHELXL) to model methyl/pyrrole groups.
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps .

Q. How do solvent and catalyst choices impact green synthesis routes for this compound?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Immobilize CuI on mesoporous silica to reduce metal leaching.
  • Microwave Assistance : Reduce reaction time (30 min vs. 24 h) and energy use .

Methodological Tables

Q. Table 1. Optimization of Pyrrolo[1,2-a]quinoxaline Synthesis

ConditionYield (%)Key ObservationReference
AcOH (10 mol%), 110°C82–89Tolerates electron-donating groups
TBHP, α-hydroxy acid38–76Limited by steric hindrance
AuCl (5 mol%), toluene60–85Requires inert atmosphere

Q. Table 2. Spectroscopic Benchmarks for Characterization

TechniqueKey Peaks/DataDiagnostic Utility
¹H NMR (CDCl₃)δ 6.8–7.2 (pyrrole H), δ 2.3 (CH₃)Confirms substitution pattern
FT-IR3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C)Detects functional groups
HRMS (ESI+)m/z 199.1102 [M+H]⁺Validates molecular formula

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.